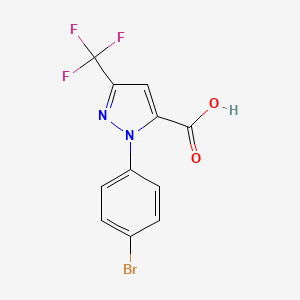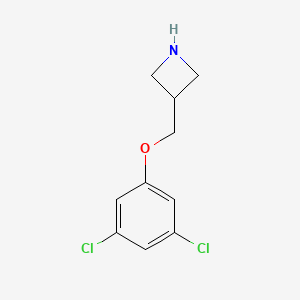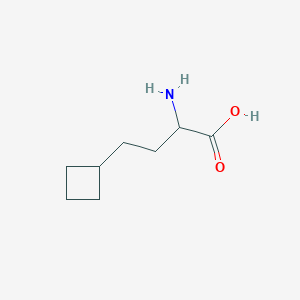
2-Amino-3-(2,4-dichlorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2,4-dichlorophenyl)propanenitrile is an organic compound with the molecular formula C(_9)H(_8)Cl(_2)N(_2) It is characterized by the presence of an amino group, a nitrile group, and a dichlorophenyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzaldehyde and malononitrile.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 2,4-dichlorobenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms 2-(2,4-dichlorophenyl)-2-cyanoethene.
Reduction: The resulting product is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to reduce the double bond, yielding 2-(2,4-dichlorophenyl)propanenitrile.
Amination: Finally, the nitrile group is converted to an amino group through a reaction with ammonia or an amine under appropriate conditions, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Knoevenagel condensation and hydrogenation steps, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2,4-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-nitro-3-(2,4-dichlorophenyl)propanenitrile.
Reduction: Formation of 2-amino-3-(2,4-dichlorophenyl)propanamine.
Substitution: Formation of 2-amino-3-(2-methoxy-4-chlorophenyl)propanenitrile.
Aplicaciones Científicas De Investigación
2-Amino-3-(2,4-dichlorophenyl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(2,4-dichlorophenyl)propanoic acid
- 2-Amino-3-(2,4-dichlorophenyl)propanol
- 2-Amino-3-(2,4-dichlorophenyl)propylamine
Uniqueness
2-Amino-3-(2,4-dichlorophenyl)propanenitrile is unique due to the presence of both an amino group and a nitrile group on the same carbon chain, which allows for diverse chemical reactivity and potential applications. The dichlorophenyl group also imparts specific electronic and steric properties that can influence its interactions with biological targets.
Propiedades
IUPAC Name |
2-amino-3-(2,4-dichlorophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8H,3,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVJGBOPURMEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2,3-Dimethylphenoxy)methyl]azetidine](/img/structure/B8008826.png)







![6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8008878.png)
![4-bromo-5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8008881.png)
